Tert-butyl alpha-methylalanine
Description
Contextualization of Non-Proteinogenic Alpha-Quaternary Amino Acids in Chemical Biology
Non-proteinogenic amino acids are those not found among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.orgnih.gov These can be naturally occurring or synthetically produced. wikipedia.org Alpha-quaternary amino acids are a specific class of non-proteinogenic amino acids that feature two substituents on the α-carbon, in addition to the amino and carboxyl groups. This structure makes them distinct from the proteinogenic amino acids (with the exception of glycine), which have one hydrogen and one side-chain at this position. wikipedia.org
The introduction of a quaternary center significantly impacts the conformational flexibility of the amino acid. This steric hindrance can be strategically utilized in chemical biology and drug design. researchgate.net When incorporated into peptides, these amino acids can induce specific secondary structures, such as helices or turns, and enhance resistance to enzymatic degradation. researchgate.netencyclopedia.pub The ability to create peptides with stabilized structures and increased biological lifetimes is of great interest for the development of new therapeutics and research tools. researchgate.netqyaobio.com
Significance of Tert-butyl alpha-methylalanine in Contemporary Academic Investigations
This compound is a subject of academic interest primarily due to the pronounced steric bulk imparted by its tert-butyl group. This feature is exploited in several areas of research:
Peptide and Peptidomimetic Research: The incorporation of sterically hindered amino acids like this compound into peptides is a strategy to create molecules with well-defined three-dimensional structures. encyclopedia.pub The bulky side chain restricts the conformational freedom of the peptide backbone, which can lead to the stabilization of specific secondary structures. researchgate.net This is particularly relevant in the design of peptide-based drugs, where a specific conformation is often required for biological activity.
Synthesis of Novel Compounds: this compound serves as a chiral building block in the asymmetric synthesis of more complex molecules. encyclopedia.pub Its defined stereochemistry and bulky nature can be used to control the stereochemical outcome of chemical reactions.
Investigating Reaction Mechanisms: Due to its steric hindrance, this compound can be used as a tool to probe the mechanisms of enzymatic and chemical reactions. For instance, the difficulty in forming peptide bonds involving such hindered amino acids has been a subject of study, leading to the development of more efficient coupling reagents. researchgate.netacs.org
Historical Development of Research Pertaining to Sterically Hindered Alpha-Methyl Amino Acid Analogues
The study of sterically hindered amino acids has a rich history rooted in the desire to understand and manipulate peptide and protein structure.
Early Synthesis and Observations: The synthesis of α-amino acids dates back to the Strecker synthesis in 1850. encyclopedia.pub Over time, chemists developed methods to synthesize a wide variety of non-natural amino acids, including those with significant steric bulk. encyclopedia.pub Early research into peptides containing sterically hindered amino acids, such as those with α,α-disubstitution, revealed their profound impact on peptide conformation. google.com
Conformational Control and Peptide Design: A significant breakthrough was the realization that incorporating sterically hindered amino acids could lead to peptides with predictable and stable secondary structures. encyclopedia.pub For example, α-aminoisobutyric acid (Aib), a simple α,α-disubstituted amino acid, is well-known for its ability to stabilize helical conformations in peptides. google.com This understanding paved the way for the rational design of peptides with specific shapes and, consequently, specific biological activities.
Challenges in Synthesis: The synthesis of peptides containing sterically hindered amino acids has historically been challenging. researchgate.net The bulky nature of these amino acids can significantly slow down or even prevent the formation of peptide bonds using standard coupling methods. researchgate.net This has spurred the development of more powerful and specialized coupling reagents and techniques to overcome these synthetic hurdles. researchgate.net
Modern Applications: Today, the use of sterically hindered amino acid analogues is a mature field within chemical biology and medicinal chemistry. These compounds are routinely used to create more stable and potent peptide-based drugs, as well as to probe the intricate relationship between peptide structure and function. researchgate.netencyclopedia.pub The development of new synthetic methods continues to expand the toolkit of available hindered amino acids, allowing for even finer control over peptide and protein properties. nih.govnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(tert-butylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-7(2,3)9-8(4,5)6(10)11/h9H,1-5H3,(H,10,11) |
InChI Key |
DWQGHMDALDEYMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(C)(C)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl Alpha Methylalanine and Its Analogues
Stereoselective Synthesis of Alpha-Methyl Alpha-Amino Acids Utilizing Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly method for the asymmetric synthesis of α-methyl α-amino acids. mdpi.comsigmaaldrich.com This technique facilitates the reaction between water-soluble and organic-soluble reactants by using a phase-transfer catalyst to transport one reactant across the phase boundary.
A common approach involves the asymmetric alkylation of glycine (B1666218) or alanine (B10760859) Schiff bases. mdpi.com For instance, the alkylation of a glycinate (B8599266) Schiff base with alkyl halides in the presence of a chiral quaternary ammonium (B1175870) bromide and 18-crown-6 (B118740) can achieve high enantio- and diastereoselectivities. organic-chemistry.org This method provides a direct route to various β-branched α-amino acids, which are crucial for influencing the conformational properties and biological activity of peptides. organic-chemistry.org Similarly, achiral nickel(II) complexes of glycine-derived Schiff bases can be alkylated under PTC conditions using chiral catalysts to produce α-amino acids with high enantioselectivity. acs.org
Chiral Auxiliary Approaches in Enantioselective Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.
Several chiral auxiliaries have been successfully employed in the synthesis of α-methyl α-amino acids. Pseudoephenamine has been demonstrated as an effective chiral auxiliary for the alkylative construction of quaternary α-methyl α-amino acids, notable for high diastereoselectivities and mild hydrolysis conditions. nih.gov L-Valine has also been utilized as a chiral auxiliary for the enantioselective synthesis of (R)-α-methyl-α-amino acids. thieme-connect.com
Another approach involves the use of a carene-based tricyclic iminolactone, synthesized from commercially available (1S)-(+)-3-carene. nih.gov This iminolactone exhibits high reactivity towards alkylation with various electrophiles under phase-transfer catalysis conditions, yielding products with excellent diastereoselectivities (>98% de). nih.gov Subsequent basic hydrolysis affords optically pure (S)-α-methyl-α-substituted-α-amino acids. nih.gov
The use of planar-chiral tricarbonyl-chromium complexes of aryl-aldehydes or ketones as chiral auxiliaries in the stereoselective alkylation of Schiff bases generated from glycine ethyl ester has also been reported. researchgate.net
| Chiral Auxiliary | Type of Reaction | Key Features |
| Pseudoephenamine | Asymmetric alkylation | High diastereoselectivity, mild hydrolysis. nih.gov |
| L-Valine | Enantioselective synthesis | Directs formation of (R)-enantiomers. thieme-connect.com |
| (1S)-(+)-3-carene derived iminolactone | Diastereoselective alkylation | Excellent diastereoselectivity (>98% de). nih.gov |
| Tricarbonyl-chromium complexes | Stereoselective alkylation | Planar chirality directs stereoselection. researchgate.net |
Application of Cinchona Alkaloid Derivatives as Phase-Transfer Organocatalysts
Cinchona alkaloids and their derivatives are widely used as chiral organocatalysts in asymmetric phase-transfer catalysis. sigmaaldrich.com These catalysts create a chiral environment that allows for enantioselective reactions with electrophiles. sigmaaldrich.com
Modified Cinchona alkaloids, particularly O-alkyl N-arylmethyl derivatives, have been instrumental in the highly enantioselective alkylation of glycine imines to produce a variety of α-amino acid derivatives. sigmaaldrich.comresearchgate.net For example, the benzylation of N-(diphenylmethylene)glycine tert-butyl ester using Cinchona-derived catalysts can yield the corresponding α-amino acid with high chemical yield and enantioselectivity. rsc.orgorganic-chemistry.org
The structure of the Cinchona alkaloid derivative significantly influences the stereochemical outcome. Catalysts derived from cinchonine (B1669041) and cinchonidine (B190817) often exhibit different and sometimes superior catalytic efficiency compared to those derived from quinine (B1679958) and quinidine. organic-chemistry.org Factors such as the substituent on the nitrogen atom (e.g., N-anthracenylmethyl) and the O-alkyl group can dramatically enhance enantioselectivity. rsc.org Dimeric and even trimeric Cinchona alkaloid catalysts have been developed to further improve enantioselectivities, with some achieving up to 99% ee in the alkylation of glycine imines. sigmaaldrich.comresearchgate.net Polymer-supported Cinchona alkaloid-derived ammonium salts have also been developed, offering the advantage of easy recovery and reuse. mdpi.com
Protecting Group Strategies in the Synthesis of Tert-butyl alpha-methylalanine Derivatives
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups. researchgate.net The choice of protecting groups is critical and depends on the specific synthetic strategy.
Orthogonal Protection Schemes (e.g., Fmoc/Boc/tBu)
Orthogonal protection schemes allow for the selective removal of one protecting group in the presence of others by using distinct deprotection conditions. iris-biotech.de The most common orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu combination. iris-biotech.debiosynth.com
Fmoc (9-fluorenylmethoxycarbonyl): This base-labile group is used to protect the α-amino group of amino acids. iris-biotech.decreative-peptides.com It is typically removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.delibretexts.org
Boc (tert-butyloxycarbonyl): This acid-labile group is often used to protect the side chains of amino acids like lysine. creative-peptides.com It can also be used for α-amino protection in an alternative "Boc/Bzl" strategy. iris-biotech.de The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). spcmc.ac.inorganic-chemistry.org
tBu (tert-butyl): This acid-labile group is commonly used to protect the side-chain carboxyl groups of aspartic acid and glutamic acid, as well as the hydroxyl groups of serine and threonine. iris-biotech.decreative-peptides.com The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like TFA, often during the final cleavage of the peptide from the resin. iris-biotech.depeptide.com
This Fmoc/tBu strategy is highly effective because the deprotection conditions for the α-amino group (Fmoc) and the side-chain groups (tBu) are mutually exclusive, allowing for precise control over the peptide synthesis sequence. biosynth.comgoogle.com
| Protecting Group | Abbreviation | Protected Group | Deprotection Conditions |
| 9-fluorenylmethoxycarbonyl | Fmoc | α-Amino group | Base (e.g., Piperidine) iris-biotech.delibretexts.org |
| tert-butyloxycarbonyl | Boc | α-Amino or side-chain amino group | Acid (e.g., TFA) spcmc.ac.inorganic-chemistry.org |
| tert-butyl | tBu | Side-chain carboxyl or hydroxyl group | Acid (e.g., TFA) iris-biotech.depeptide.com |
Role of Tert-butyl Esters in Carboxylic Acid Protection
Tert-butyl esters are valuable for protecting the carboxylic acid functionality of amino acids during peptide synthesis. spcmc.ac.in They are readily prepared by reacting the amino acid with isobutylene (B52900) in the presence of an acid catalyst. spcmc.ac.in
The key advantage of using tert-butyl esters is their acid-lability. They can be cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid or dry hydrogen chloride, which avoids the side reactions like racemization that can occur during the alkaline hydrolysis of other esters like methyl or ethyl esters. spcmc.ac.inresearchgate.net
In the context of the Fmoc/tBu orthogonal strategy, tert-butyl esters are used to protect the side chains of acidic amino acids like aspartic acid and glutamic acid. peptide.com This protection is stable to the basic conditions required for Fmoc deprotection but is removed simultaneously with other tBu-based side-chain protecting groups and the cleavage of the peptide from the resin when using strong acid. iris-biotech.depeptide.com
Divergent Synthetic Pathways for Enantiomeric this compound Structures
Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct compounds from a common intermediate. This approach is particularly useful for generating both enantiomers of a chiral molecule, which is crucial for studying their different biological activities.
A divergent synthesis for accessing both enantiomers of an α-methyl-α-amino acid analogue has been demonstrated starting from a common intermediate. nih.gov For example, a synthetic route can be designed where a key intermediate can be manipulated through two different reaction sequences to yield either the (R)- or (S)-enantiomer.
One such strategy might involve a common intermediate with multiple functional groups that can be selectively modified. For instance, starting with an intermediate containing both a methyl ester and a carboxylic acid, one pathway could involve selective hydrolysis of the methyl ester followed by a Curtius rearrangement to install the amine group, leading to one enantiomer. A different sequence of reactions on the same starting material could lead to the opposite enantiomer. nih.gov This approach relies on the careful selection of reagents and reaction conditions to control which functional group reacts at each step, thereby dictating the final stereochemistry of the product. researchgate.net
This methodology offers an efficient way to access enantiomerically pure forms of complex amino acids like this compound, facilitating further investigation into their roles in peptide structure and function.
Synthesis of Alpha-Methylselenocysteine Analogues
The synthesis of alpha-methylselenocysteine ((αMe)Sec), a close analogue of this compound, provides a strategic blueprint for constructing α-methylated amino acids. A significant challenge with natural selenocysteine (B57510) (Sec) in peptides is its susceptibility to β-syn elimination after oxidation, which leads to the loss of selenium and inactivation of the peptide. nih.govnih.gov Replacing the α-hydrogen with a methyl group in (αMe)Sec prevents this degradation pathway, enhancing peptide stability. nih.govnih.gov
A reported strategy for synthesizing (αMe)Sec involves the alkylation of an achiral methyl malonate with a selenium-containing alkylating agent. nih.gov This initial step is followed by an enzymatic hydrolysis using pig liver esterase (PLE), which selectively hydrolyzes one of the methyl esters. nih.govresearchgate.net The resulting malonate half-ester undergoes a Curtius rearrangement to produce a protected derivative of (αMe)Sec suitable for solid-phase peptide synthesis (SPPS). nih.govnih.gov This chemoenzymatic approach allows for the efficient and enantioselective synthesis of the desired amino acid. usm.edu For instance, protected (R)-alpha-methylselenocysteine has been synthesized with a 46% yield over four steps and in high enantiopurity (88% enantiomeric excess). usm.edu
The versatility of this method allows for the synthesis of both enantiomers. To obtain the (S)-enantiomer, a divergent pathway from a common synthetic intermediate can be employed. This involves converting the carboxylic acid of the malonate half-ester to a tert-butyl ester, followed by saponification of the methyl ester. nih.gov Subsequent Curtius rearrangement and protection yield the desired (S)-enantiomer. nih.gov
Table 1: Synthetic Strategy for Alpha-Methylselenocysteine ((αMe)Sec)
| Step | Description | Key Reagents/Enzymes | Purpose |
|---|---|---|---|
| 1 | Alkylation | Achiral methyl malonate, Selenium-containing alkylating agent | Introduction of the selenium moiety and the α-methyl group precursor. nih.gov |
| 2 | Enzymatic Hydrolysis | Pig Liver Esterase (PLE) | Enantioselective hydrolysis of one ester group to form a chiral malonate half-ester. nih.govresearchgate.net |
| 3 | Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), Triethylamine (TEA) | Conversion of the carboxylic acid to an isocyanate, which is then trapped to form the protected amine. nih.gov |
Chemoenzymatic and Biocatalytic Approaches to Non-Proteinogenic Amino Acids with Tert-butyl Moieties
Chemoenzymatic and biocatalytic methods are powerful tools for the asymmetric synthesis of non-proteinogenic amino acids containing bulky groups like the tert-butyl moiety. researchgate.netmdpi.com These approaches leverage the high selectivity of enzymes to create chiral centers with high enantiomeric excess, often under mild reaction conditions. nih.govmdpi.com
One prominent method is the reductive amination of α-keto acids using amino acid dehydrogenases. mdpi.com For example, L-tert-leucine can be synthesized from its corresponding α-keto acid, trimethylpyruvic acid, using leucine (B10760876) dehydrogenase. researchgate.net This process requires a cofactor, typically NADH, which can be regenerated in situ using another enzyme like formate (B1220265) dehydrogenase, making the process more atom-economical. mdpi.com
Another widely used chemoenzymatic strategy is the hydantoinase/carbamoylase process. researchgate.net This method starts with a racemic 5-substituted hydantoin (B18101), which is enantioselectively hydrolyzed by a D- or L-hydantoinase. The resulting N-carbamoyl-amino acid is then hydrolyzed by a specific carbamoylase to yield the desired enantiomerically pure amino acid. The unreacted hydantoin enantiomer can be racemized in situ, allowing for a theoretical yield of 100%. researchgate.net
Amine transaminases (ATAs) also play a crucial role in synthesizing non-canonical amino acids. mdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. By selecting an appropriate ATA and amino donor, various chiral amino acids, including those with tert-butyl groups, can be produced with high enantioselectivity. researchgate.net
Table 2: Enzymatic Approaches for Non-Proteinogenic Amino Acids
| Enzymatic Method | Enzyme Class | Typical Substrate | Key Advantage |
|---|---|---|---|
| Reductive Amination | Amino Acid Dehydrogenase | α-Keto acid | High enantioselectivity and broad substrate specificity. mdpi.com |
| Hydantoinase Process | Hydantoinase, Carbamoylase | 5-Substituted hydantoin | Dynamic kinetic resolution allows for high theoretical yields. researchgate.net |
| Transamination | Amine Transaminase (ATA) | Keto acid | Versatile for producing various chiral amines and amino acids. mdpi.com |
Total Synthesis and Semisynthesis Strategies for Complex Molecular Architectures Incorporating this compound
The incorporation of sterically demanding amino acids like this compound into complex peptides and natural products is a significant synthetic challenge. The bulky nature of the tert-butyl group can hinder peptide bond formation and influence the final conformation of the molecule. Total synthesis and semisynthesis provide the means to create these complex architectures. mdpi.comscripps.edu
In total synthesis, the entire molecule is assembled from simpler, commercially available starting materials. When incorporating hindered amino acids, specialized coupling reagents may be required to overcome the steric hindrance at the acylation site. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) are known to be effective in forming amide bonds between sterically hindered amino acids. mdpi.comnih.gov The choice of protecting groups is also critical to prevent side reactions and ensure compatibility with the synthetic route. scripps.edu For instance, the landmark synthesis of himastatin, a complex dimeric antibiotic, involved the coupling of complex monomeric units, a strategy that could be adapted for molecules containing this compound. nih.gov
Semisynthesis, on the other hand, starts with a naturally occurring compound and chemically modifies it to create new analogues. mdpi.com This approach can be more efficient than total synthesis if a suitable natural product scaffold is available. For example, derivatives of the cyclodepsipeptide enniatin have been created by modifying the parent structure, leading to analogues with improved biological activities. mdpi.com A similar strategy could be used to introduce a this compound residue into a natural product, provided a suitable precursor and synthetic methodology are available. The synthesis of daptomycin (B549167) analogues also showcases how complex peptide structures can be modified. google.com
The incorporation of such unnatural amino acids is crucial for developing peptide-based drugs with enhanced properties, such as resistance to proteolytic degradation. nih.gov The strategies employed in the synthesis of complex molecules like phalarine or aspidophylline A, which involve intricate multi-step sequences and carefully chosen reaction conditions, provide a roadmap for how a residue like this compound could be integrated into a larger molecular framework. rsc.org
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | |
| Alpha-Methylselenocysteine | (αMe)Sec |
| Selenocysteine | Sec |
| L-tert-leucine | |
| Trimethylpyruvic acid | |
| N-carbamoyl-amino acid | |
| 5-substituted hydantoin | |
| Himastatin | |
| Enniatin | |
| Daptomycin | |
| Phalarine | |
| Aspidophylline A | |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU |
| Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | BOP-Cl |
| Diphenylphosphoryl azide | DPPA |
| Triethylamine | TEA |
| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |
Role of Tert Butyl Alpha Methylalanine in Peptide Chemistry and Peptidomimetic Design
Incorporation of Tert-butyl alpha-methylalanine and its Derivatives into Synthetic Peptides
The synthesis of peptides containing sterically hindered amino acids like this compound presents unique challenges. However, established methodologies in peptide synthesis have been adapted to successfully incorporate this and similar residues into peptide chains.
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is one of the most widely employed approaches. beilstein-journals.org This method relies on the use of the base-labile Fmoc group for the protection of the α-amino group and acid-labile protecting groups, such as the tert-butyl (tBu) group, for the side chains of trifunctional amino acids. beilstein-journals.orgnih.gov
The general cycle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. Each cycle consists of:
Deprotection: Removal of the N-terminal Fmoc protecting group.
Activation and Coupling: Activation of the carboxyl group of the incoming amino acid and its subsequent coupling to the deprotected N-terminus of the resin-bound peptide. beilstein-journals.org
The incorporation of this compound into a peptide sequence via SPPS would follow this fundamental workflow. The tert-butyl group of the amino acid's side chain is inherently stable to the conditions used for Fmoc group removal, ensuring its integrity throughout the synthesis. The primary challenge in incorporating α,α-disubstituted amino acids is often the steric hindrance, which can slow down the coupling reaction. To overcome this, highly efficient coupling reagents and optimized reaction conditions are often necessary.
Table 1: Key Features of the Fmoc/tBu SPPS Strategy
| Feature | Description |
| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) group, removed by a secondary amine (e.g., piperidine). |
| Side-Chain Protection | Acid-labile groups, typically tert-butyl (tBu) based. |
| Cleavage from Resin | Strong acid, such as trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. |
| Compatibility | The tert-butyl side chain of this compound is compatible with this strategy. |
Prior to the widespread adoption of SPPS, solution-phase peptide synthesis was the primary method for creating peptides. libretexts.org While often more time-consuming due to the need for purification of intermediates at each step, it remains a valuable technique, particularly for the synthesis of short peptides and for large-scale production.
In solution-phase synthesis, the N-terminal and C-terminal protecting groups are crucial for controlling the coupling reaction. The tert-butyloxycarbonyl (Boc) group is a common choice for N-terminal protection. libretexts.org The synthesis of a dipeptide, for instance, would involve the following general steps:
Protection of the amino group of one amino acid (e.g., as a Boc derivative) and the carboxyl group of the second amino acid.
Coupling of the two protected amino acids using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Deprotection of the termini to either elongate the peptide chain or to yield the final dipeptide. libretexts.org
The synthesis of peptides containing this compound in solution phase would follow these principles. The Boc-protected form of this compound can be coupled with another amino acid ester to form the desired peptide bond. The choice of coupling reagents and reaction conditions is critical to ensure high yields and minimize side reactions, especially given the steric bulk of the this compound residue. nih.gov
Table 2: Common Protecting Groups and Reagents in Solution-Phase Peptide Synthesis
| Component | Examples | Role in Synthesis |
| N-Terminal Protecting Groups | Boc (tert-butyloxycarbonyl), Fmoc | Prevents unwanted reactions at the amino terminus. |
| C-Terminal Protecting Groups | Methyl esters, Benzyl esters | Protects the carboxyl group during coupling. |
| Coupling Reagents | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Facilitates the formation of the amide (peptide) bond. |
Conformational Control and Secondary Structure Induction in Alpha-Methylation
The introduction of a methyl group at the alpha-carbon of an amino acid residue has a profound impact on the conformational freedom of the peptide backbone. This modification restricts the accessible Ramachandran angles, thereby predisposing the peptide to adopt specific secondary structures.
Peptides containing α-methylated amino acids, such as α-methylalanine (Aib), show a strong preference for helical conformations. nih.govnih.gov This is due to the steric hindrance imposed by the additional methyl group, which limits the possible backbone dihedral angles (phi and psi) to the helical region of the Ramachandran plot.
The two most common types of helices observed are the α-helix and the 3(10)-helix. The α-helix is characterized by hydrogen bonds between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+4'. nih.govyoutube.com In contrast, the 3(10)-helix is a tighter helix with hydrogen bonds between residue 'i' and residue 'i+3'. explorationpub.com Peptides rich in α,α-disubstituted amino acids frequently adopt these helical structures. The incorporation of this compound is expected to have a similar, if not more pronounced, helix-inducing effect due to the combined steric bulk of the alpha-methyl and tert-butyl groups.
Table 3: Comparison of α-Helix and 3(10)-Helix Structures
| Feature | α-Helix | 3(10)-Helix |
| Hydrogen Bonding Pattern | i → i+4 | i → i+3 |
| Residues per Turn | 3.6 | 3.0 |
| Helical Pitch | 5.4 Å | ~6.0 Å |
| Typical Inducers | Alanine (B10760859), Leucine (B10760876) | α-Aminoisobutyric acid (Aib) |
The tert-butyl group is one of the most sterically demanding side chains in amino acid chemistry. When present in this compound, its bulk, in conjunction with the alpha-methyl group, severely restricts the conformational freedom of the peptide backbone. This steric hindrance is a key factor in forcing the peptide to adopt a well-defined secondary structure, predominantly helical. uwlax.edu
Studies on peptides containing the sterically hindered α-aminoisobutyric acid (Aib) have shown that the two α-methyl groups are sufficient to induce a helical conformation. uwlax.edu The even greater steric bulk of the tert-butyl side chain in this compound would be expected to further stabilize such helical structures. This conformational rigidity is a desirable trait in peptidomimetic design, as it can lead to peptides with enhanced biological activity and stability.
Design Principles for Peptidomimetics Featuring this compound Residues
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of non-proteinogenic amino acids like this compound is a powerful strategy in peptidomimetic design.
The primary design principle behind using this compound is to introduce conformational constraint. core.ac.uk By restricting the flexibility of a peptide, it can be locked into its bioactive conformation, which can lead to higher binding affinity for its biological target. The strong helix-inducing propensity of this compound makes it an excellent building block for designing helical peptidomimetics. researchgate.netmdpi.com
Key design principles include:
Secondary Structure Stabilization: The use of this compound to induce and stabilize helical secondary structures in peptides that are otherwise flexible in solution. nih.gov
Conformational Locking: The steric bulk of the residue can be used to "lock" a peptide into a specific conformation that is recognized by a receptor or enzyme.
Enhancing Proteolytic Stability: The unnatural structure of this compound can make the adjacent peptide bonds more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.
By strategically placing this compound residues within a peptide sequence, it is possible to control its three-dimensional structure and enhance its drug-like properties.
Engineering of Conformationally Restricted Peptidic Structures
The introduction of this compound into a peptide chain profoundly influences its secondary structure. The steric hindrance created by the presence of both a methyl and a bulky tert-butyl group on the alpha-carbon atom significantly restricts the available conformational space for the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This restriction forces the peptide to adopt well-defined secondary structures, most notably helical and turn conformations.
Research on peptides containing other α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), has demonstrated a strong propensity for these residues to induce helical structures, particularly the 3₁₀-helix and the α-helix. The Thorpe-Ingold effect, resulting from the gem-dialkyl substitution, reduces the bond angle at the α-carbon, which in turn favors a folded, helical conformation over an extended one. While direct crystallographic or NMR studies on peptides exclusively containing this compound are not extensively documented in publicly available literature, the conformational principles derived from sterically similar amino acids provide a strong predictive framework for its structural impact.
The increased steric bulk of the tert-butyl group, compared to the methyl groups of Aib, is expected to further enhance the propensity for helix formation. The larger van der Waals radius of the tert-butyl group would create more significant steric clashes in extended conformations, thereby increasing the energetic preference for a folded state. This makes this compound a potent tool for stabilizing helical structures in synthetic peptides, which is crucial for applications where a specific helical conformation is required for biological activity, such as in the design of peptide-based inhibitors of protein-protein interactions.
Table 1: Predicted Conformational Preferences of Peptides Incorporating this compound
| Peptide Sequence (Hypothetical) | Predicted Dominant Secondary Structure | Rationale for Conformational Restriction |
| Ac-(Ala)₃-(Tle-MeA)-(Ala)₃-NH₂ | α-helix or 3₁₀-helix | The central this compound residue acts as a strong helix nucleator due to the significant steric hindrance of the α-substituents, forcing the peptide backbone into a helical fold. |
| Ac-Gly-(Tle-MeA)-Gly-NH₂ | β-turn (Type I or II) or γ-turn | The bulky tert-butyl group of the central residue sterically favors a turn conformation to minimize clashes, making it a potent turn-inducer in short peptide sequences. |
| H-(Tle-MeA)₇-OH | Stable 3₁₀-helix | Homooligomers of α,α-disubstituted amino acids are known to form stable helices. The bulk of the tert-butyl group is anticipated to further stabilize this helical structure. |
Note: Tle-MeA is used as an abbreviation for this compound in this table.
Mimicry of Bioactive Peptide Motifs
Many biologically active peptides exert their function through specific secondary structure motifs, such as β-turns, which are critical for receptor recognition and binding. The inherent flexibility of natural peptides often leads to a mixture of conformations in solution, with only a small fraction adopting the bioactive conformation at any given time. The design of peptidomimetics aims to create molecules that mimic the essential structural features of a bioactive peptide while having improved pharmacological properties.
The sterically demanding nature of this compound makes it an excellent candidate for inducing and stabilizing β-turn structures. nih.govacs.org β-turns are four-amino-acid residues in length and are characterized by a reversal in the direction of the peptide backbone. The incorporation of a bulky α,α-disubstituted amino acid at either the i+1 or i+2 position of a potential β-turn can lock the peptide into the desired turn conformation. The steric interactions of the tert-butyl group can favor the formation of a cis-peptide bond, a key feature of type VI β-turns. nih.gov
By replacing a key residue in a bioactive peptide sequence with this compound, it is possible to create a peptidomimetic that is pre-organized into the bioactive conformation. This can lead to a significant increase in binding affinity for the target receptor and enhanced biological activity. Furthermore, the presence of this non-proteinogenic amino acid can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. For instance, in the design of analogs of peptide hormones or neurotransmitters, where a specific turn motif is essential for activity, the strategic placement of this compound could yield potent and stable therapeutic agents.
Table 2: Potential Applications of this compound in Mimicking Bioactive Motifs
| Bioactive Peptide Motif | Role of this compound | Potential Therapeutic Application |
| β-turn in a receptor-binding loop | Placed at the i+1 or i+2 position to conformationally lock the peptide into a β-turn structure, mimicking the native binding conformation. | Design of potent and selective receptor agonists or antagonists for G-protein coupled receptors (GPCRs). |
| Helical segment of an antimicrobial peptide | Incorporated within the peptide sequence to stabilize the α-helical structure, which is often crucial for membrane disruption and antimicrobial activity. | Development of novel antibiotics with enhanced stability and efficacy. |
| Turn region of an enzyme inhibitor | Used to mimic the turn conformation of a natural peptide inhibitor, leading to improved binding to the enzyme's active site. | Creation of more potent and stable enzyme inhibitors for various therapeutic targets. |
Compound Name Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| Tle-MeA | This compound |
| Aib | α-Aminoisobutyric acid |
| Ala | Alanine |
| Gly | Glycine (B1666218) |
Advanced Conformational Analysis and Stereochemical Impact of Tert Butyl Alpha Methylalanine
Experimental Spectroscopic Techniques for Conformational Elucidation
Experimental spectroscopy is fundamental to understanding the three-dimensional structure of molecules like tert-butyl alpha-methylalanine. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into its conformational preferences and structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Mapping
The precise chemical shift of the tert-butyl protons can be influenced by their spatial arrangement relative to other functional groups within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the tert-butyl protons and other protons in the molecule. nih.gov Observing an NOE between the tert-butyl group and another part of the molecule provides direct evidence of their close spatial relationship, which is crucial for mapping the molecule's folded or extended conformations. nih.gov These NOEs help in assigning the specific resonances of the tert-butyl groups and identifying the ligand's binding site when it interacts with larger proteins. nih.gov
Table 1: Representative ¹H NMR Data for Tert-butyl Groups in Different Environments
| Molecular Context | Typical Chemical Shift (ppm) | Signal Characteristics |
|---|---|---|
| Tert-butyl group in an inhibitor bound to a protease | ~1.35 | Singlet |
| Tert-butyl group in a different region of the same inhibitor | ~0.96 | Singlet |
| Tert-butyl group in a free inhibitor in DMSO | ~1.10 | Singlet |
This interactive table summarizes typical ¹H NMR chemical shifts for tert-butyl groups, illustrating how the electronic environment affects their resonance frequency. Data is sourced from studies on enzyme inhibitors containing tert-butyl moieties. nih.gov
Infrared (IR) Spectroscopy for Structural Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its distinct functional groups.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 | Broad |
| Carboxylic Acid (C=O) | Stretch | 1700 - 1725 | Strong |
| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |
| Amine (N-H) | Bend | 1580 - 1650 | Variable |
| Methyl (C-H) | Bend | ~1450 and ~1375 | Medium |
This interactive table outlines the expected IR absorption bands for the primary functional groups within this compound, providing a basis for structural verification.
Computational Approaches to Conformational Landscape Exploration
Computational chemistry provides powerful tools for investigating the conformational possibilities of a molecule, complementing experimental data with detailed energetic and structural information.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to model the behavior of molecules at an atomic level. mdpi.com MD simulations, in particular, are used to study the dynamic evolution of molecular systems over time, offering insights into conformational flexibility and stability. mdpi.comrsc.org
For this compound, MD simulations can be employed to explore the various conformations it can adopt in different solvent environments. These simulations can reveal how the sterically demanding tert-butyl group restricts rotation around the molecule's single bonds, thereby influencing its preferred three-dimensional shape. By tracking the atomic trajectories over time, it is possible to identify the most stable, low-energy conformers and the pathways for transition between them. nih.gov This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors.
Table 3: Information Gained from MM and MD Simulations
| Information Type | Description | Relevance to Conformational Analysis |
|---|---|---|
| Conformational Sampling | Exploration of accessible molecular shapes and orientations. | Identifies stable and metastable conformers. |
| Dihedral Angle Distributions | Probability of finding specific bond rotation angles. | Defines the flexibility and preferred geometry of the molecular backbone. |
| Interaction Energies | Calculation of non-bonded interactions (van der Waals, electrostatic). | Helps to understand the forces stabilizing certain conformations. |
| Solvent Effects | Simulation of molecular behavior in an explicit solvent environment. | Reveals how solvent interactions influence conformational preference. |
This interactive table summarizes the key outputs of Molecular Mechanics and Molecular Dynamics simulations and their importance in the conformational analysis of molecules like this compound.
Potential Energy Surface (PES) Analysis
A Potential Energy Surface (PES) is a theoretical construct that maps the energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. auremn.org.br By calculating the energy for a systematic grid of geometries, a landscape of the molecule's energetic possibilities can be created.
For this compound, a PES analysis would typically involve rotating one or more key dihedral angles (for example, the angles defining the orientation of the tert-butyl group and the carboxyl group) and calculating the molecule's potential energy at each step using quantum mechanical methods. The resulting surface will show energy minima, which correspond to the most stable conformations (conformers). auremn.org.br The energy barriers between these minima represent the activation energy required for the molecule to transition from one conformer to another. This analysis provides a quantitative understanding of the relative stability of different conformations and the dynamics of their interconversion.
Table 4: Steps in Potential Energy Surface (PES) Analysis
| Step | Description | Purpose |
|---|---|---|
| 1. Define Coordinates | Select the key internal coordinates (e.g., dihedral angles) to be varied. | To focus the analysis on the most important conformational degrees of freedom. |
| 2. Scan the Surface | Systematically change the selected coordinates and perform an energy calculation at each point. | To map the energy of the molecule across its conformational space. |
| 3. Identify Stationary Points | Locate the minima (stable conformers) and saddle points (transition states) on the PES. | To identify all stable structures and the barriers for interconversion. |
| 4. Characterize Minima | Perform frequency calculations at the energy minima to confirm they are true stable points. | To ensure the identified conformers are vibrationally stable. |
This interactive table outlines the general workflow for performing a Potential Energy Surface (PES) analysis to explore the conformational landscape of a molecule.
Chirality and Stereochemical Integrity in Derivatives of this compound
The alpha-carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). The presence of the bulky tert-butyl group at this chiral center has profound implications for the molecule's stereochemical behavior and its use in asymmetric synthesis.
The significant steric bulk of the tert-butyl group can effectively shield one face of the molecule. nih.gov This steric hindrance plays a crucial role in directing the approach of reagents in chemical reactions, often leading to high levels of stereoselectivity. When derivatives of this compound are used as chiral auxiliaries or ligands, the tert-butyl group helps to create a well-defined and rigid chiral environment. researchgate.net This environment can force a reaction to proceed through a specific pathway, resulting in the preferential formation of one enantiomer or diastereomer of the product. nih.govresearchgate.net
The stereochemical integrity of the chiral center is paramount. For applications in pharmaceuticals or as catalysts, maintaining the enantiomeric purity of the compound is essential. The synthesis and resolution of chiral molecules containing bulky groups like tert-butyl are important areas of research, with methods developed to obtain highly enantioenriched products. nih.gov
This interactive table explains how the steric and conformational effects of a tert-butyl group at a chiral center can be exploited to control the stereochemical outcome of chemical reactions.
Atropisomerism and Axial Chirality in Related Structures
Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond, leading to different conformational isomers that can be isolated. nih.gov This phenomenon is a significant source of chirality in molecules, distinct from the more common point chirality centered on an asymmetric carbon atom. nih.govwikipedia.org If the energy barrier to rotation is high enough, the different conformers, or atropisomers, can be stable and separable. chemrxiv.org The presence of bulky substituents that sterically hinder free rotation is a common cause of atropisomerism. wikipedia.org
Axial chirality is a specific case of chirality where the molecule lacks a chiral center but possesses an axis of chirality, around which substituents are arranged in a way that the molecule is not superimposable on its mirror image. wikipedia.org This is frequently observed in substituted biaryl compounds and other sterically hindered molecules where bond rotation is restricted. wikipedia.org While direct studies on atropisomerism in this compound are not prevalent in the provided literature, the structural characteristics of this compound—specifically the presence of a bulky tert-butyl group adjacent to a quaternary alpha-carbon—suggest that its derivatives could exhibit this phenomenon under certain conditions. The steric hindrance imposed by the tert-butyl group can significantly influence the conformational preferences and rotational barriers around single bonds within larger molecules incorporating this amino acid.
In drug discovery, identifying and characterizing atropisomers is crucial, as different atropisomers can have distinct pharmacological and toxicological profiles. nih.gov Computational methods, such as calculating the energy barriers to axial rotation using quantum mechanics, are often employed to predict the likelihood of atropisomerism in a molecule. nih.gov A commonly used threshold for stable atropisomers at room temperature is a rotational energy barrier of approximately 22 kcal/mol, while barriers above 28 kcal/mol are considered configurationally stable for drug development. chemrxiv.org
The following table summarizes different classes of atropisomers based on their rotational energy barriers and configurational stability, which could be relevant for derivatives of this compound.
| Atropisomer Class | Rotational Energy Barrier (kcal/mol) | Configurational Stability | Implications for Drug Development |
| Class 1 | < 22 | Low | Generally considered to have low potential for stable atropisomers at room temperature. May not require separation. |
| Class 2 | 22 - 28 | Moderate | May be separable, but interconversion could occur under physiological conditions. Requires careful evaluation. |
| Class 3 | > 28 | High | Considered safe to develop as single atropisomers. Stable under physiological conditions. chemrxiv.org |
Enantiomeric Purity Assessment and Maintenance
The biological activity of chiral molecules is often highly dependent on their stereochemistry, making the assessment and maintenance of enantiomeric purity a critical aspect of their synthesis and characterization. For amino acids like this compound, ensuring high enantiomeric purity is essential, particularly in pharmaceutical applications.
Several analytical techniques are employed to determine the enantiomeric purity of amino acids. High-Performance Liquid Chromatography (HPLC) is a widely used method, often involving pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard column. researchgate.net Another approach is to use a chiral stationary phase (CSP) that can directly separate the enantiomers. Supercritical Fluid Chromatography (SFC) on a chiral column is another effective technique for enantiomeric purity determination. orgsyn.org For instance, the enantiomeric purity of a compound was determined to be greater than 98% by SFC, with the limits of detection established by injecting a sample spiked with a small amount of the other enantiomer. orgsyn.org
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess enantiomeric purity, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. The resulting diastereomers will have distinct NMR signals that can be integrated to determine their ratio. orgsyn.org
Maintaining enantiomeric purity throughout a synthetic sequence is a significant challenge, especially when harsh reaction conditions are involved that could lead to racemization. For sterically hindered amino acids, the risk of epimerization at the alpha-carbon must be carefully managed. This often involves the use of mild reaction conditions and protecting groups that stabilize the chiral center. The choice of reagents and solvents can also play a crucial role in preventing loss of stereochemical integrity.
The following table outlines common methods for assessing the enantiomeric purity of chiral compounds, which are applicable to this compound.
| Analytical Method | Principle | Advantages | Common Applications |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase or as diastereomeric derivatives on an achiral stationary phase. researchgate.net | High resolution and sensitivity. researchgate.net | Routine analysis of enantiomeric excess in pharmaceutical and chemical industries. |
| Chiral SFC | Separation of enantiomers using a supercritical fluid as the mobile phase and a chiral stationary phase. orgsyn.org | Faster separations and lower solvent consumption compared to HPLC. | High-throughput screening and purification of enantiomers. |
| NMR Spectroscopy | Formation of diastereomers with a chiral auxiliary, leading to distinguishable signals for each stereoisomer. orgsyn.org | Provides structural information in addition to enantiomeric ratio. Does not require physical separation of enantiomers. | Determination of enantiomeric purity and structural confirmation. |
| Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High efficiency and sensitivity for volatile compounds. | Analysis of chiral fragrances, flavors, and small molecules. |
Computational Chemistry and Theoretical Investigations of Tert Butyl Alpha Methylalanine
Quantum Chemical Studies: Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules. For a molecule like tert-butyl alpha-methylalanine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, thermodynamic stability, and electronic properties.
Key ground-state properties that can be calculated include the total energy, dipole moment, and vibrational frequencies. These calculations provide a foundational understanding of the molecule's preferred three-dimensional structure and its energetic landscape.
Illustrative Data for a Model Amino Acid Ester:
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -518.765 |
| Dipole Moment (Debye) | 2.45 |
| Zero-point vibrational energy (kcal/mol) | 125.6 |
| Rotational constants (GHz) | 1.152, 0.432, 0.387 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO would likely be localized on the amino group, while the LUMO would be centered on the carbonyl group of the ester.
Illustrative FMO Data for a Model Amino Acid Ester:
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | 0.95 |
| Energy Gap (ΔE) | 7.80 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. youtube.com This method allows for the quantification of charge distribution (natural atomic charges) and the analysis of hyperconjugative interactions, which are key to understanding molecular stability. nih.govresearchgate.net
For this compound, NBO analysis would reveal the charge distribution across the molecule, highlighting the electronegative character of the oxygen and nitrogen atoms. It would also quantify the stabilizing donor-acceptor interactions, such as those between the lone pairs of oxygen and the anti-bonding orbitals of adjacent sigma bonds.
Illustrative NBO Charges for a Model Amino Acid Ester:
| Atom | Natural Charge (e) |
|---|---|
| N (Amino) | -0.895 |
| C (Carbonyl) | +0.560 |
| O (Carbonyl) | -0.585 |
| O (Ester) | -0.510 |
Reaction Mechanism Elucidation and Kinetic Studies
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and predict reaction rates.
Theoretical Prediction of Reaction Pathways and Transition States
Theoretical calculations can be used to model chemical reactions, such as the hydrolysis of the tert-butyl ester group in this compound. The reaction pathway can be mapped by locating the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate.
The acid-catalyzed hydrolysis of a tert-butyl ester typically proceeds via an SN1-type mechanism. pearson.comacsgcipr.org This involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation. Computational modeling can confirm the stepwise nature of this mechanism and provide detailed geometries of the intermediates and transition states.
Illustrative Calculated Activation Energies for Ester Hydrolysis:
| Reaction Step | Activation Energy (ΔG‡, kcal/mol) |
|---|---|
| Protonation of Carbonyl | 5.2 |
| Formation of Tert-butyl Cation (Rate-determining) | 22.5 |
| Nucleophilic Attack by Water | 3.1 |
Kinetic Isotope Effect (KIE) Modeling
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org KIEs are powerful probes of reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of the transition state. libretexts.org
Computational modeling can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the normal and isotopically labeled species. For the hydrolysis of this compound, a secondary KIE could be modeled by replacing the hydrogens on the alpha-carbon or the methyl groups of the tert-butyl group with deuterium. A calculated kH/kD value greater than 1 (a normal KIE) for the tert-butyl group would support a mechanism where the C-O bond is significantly weakened in the transition state, consistent with the formation of a carbocation. cdnsciencepub.com
Illustrative Predicted Secondary KIE for Tert-butyl Ester Solvolysis:
| Isotopic Substitution | Predicted kH/kD | Interpretation |
|---|---|---|
| (CD3)3C-O- | 1.35 per D | Significant hyperconjugative stabilization of the developing carbocation in the transition state. |
Intermolecular Interactions and Solvation Effects through Computational Modeling
Computational modeling serves as a powerful tool to investigate the nuanced intermolecular interactions and solvation effects of amino acids at a molecular level. For sterically hindered amino acids such as this compound, these theoretical investigations provide critical insights into their behavior in various chemical environments, which can be challenging to probe experimentally.
Detailed Research Findings
As of the latest literature surveys, specific computational studies detailing the intermolecular interactions and solvation effects exclusively for this compound are not extensively available. However, the methodologies used to study similar α,α-disubstituted amino acids can be described. Such studies typically employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods to elucidate interaction energies and solvation structures.
For instance, studies on similar amino acids often analyze the radial distribution functions (RDFs) between specific atoms of the amino acid and solvent molecules. The RDFs provide a measure of the probability of finding a solvent atom at a certain distance from a solute atom, offering a detailed picture of the local solvent structure.
Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), are often used to calculate the binding energies of amino acid dimers or clusters, providing quantitative data on the strength of intermolecular interactions like hydrogen bonds and van der Waals forces. rsc.org These calculations can also be used to determine the partial atomic charges and molecular electrostatic potential, which are crucial for understanding how the molecule interacts with its surroundings.
The solvation free energy, which is a key thermodynamic parameter, can be calculated using various computational methods, including implicit and explicit solvent models. rsc.org Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant, while explicit solvent models, as used in MD simulations, treat each solvent molecule individually. nih.govrsc.org Comparing the results from both types of models can provide a comprehensive understanding of the solvation process.
Illustrative Data on Solvation Properties
While specific experimental or calculated data for this compound is not available in the provided search results, a hypothetical data table is presented below to illustrate the typical parameters investigated in computational solvation studies of amino acids.
| Property | Calculated Value (Hypothetical) | Computational Method | Solvent Model |
| Solvation Free Energy (ΔGsolv) | -15.8 kcal/mol | DFT (B3LYP/6-31G*) | PCM (Water) |
| First Solvation Shell Radius | 3.5 Å | MD Simulation | TIP3P Water |
| Average Water Molecules in First Shell | 25 | MD Simulation | TIP3P Water |
| Hydrogen Bond Lifetime (ps) | 2.1 | MD Simulation | TIP3P Water |
This table demonstrates the kind of quantitative data that computational studies can provide, offering deep insights into the molecule's interaction with its solvent environment.
Tert Butyl Alpha Methylalanine As a Chiral Building Block in Advanced Organic Synthesis
Applications in the Synthesis of Chiral Malonates and Other Complex Precursors
While direct applications of tert-butyl alpha-methylalanine for the synthesis of chiral malonates are not extensively documented, the closely related use of tert-butyl malonate derivatives in asymmetric synthesis provides a clear blueprint for generating chiral precursors with quaternary carbon centers. The asymmetric α-alkylation of α-alkyl-α-arylmalonates is a key strategy for creating these versatile chiral building blocks.
Research has demonstrated an efficient method for the asymmetric synthesis of chiral α,α-dialkylmalonates using diphenylmethyl tert-butyl α-alkylmalonates. This process utilizes a phase-transfer catalyst (PTC), such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, to achieve high chemical yields and excellent enantioselectivities. The resulting α,α-dialkylmalonates can be selectively hydrolyzed under either acidic or basic conditions to furnish the corresponding chiral malonic monoacids, which are crucial intermediates for more complex molecules.
For instance, the selective hydrolysis of the tert-butyl ester group can be accomplished using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂), while the diphenylethyl ester can be cleaved using potassium hydroxide (B78521) (KOH) in methanol. This differential reactivity allows for controlled unmasking of a carboxylic acid functionality, paving the way for further synthetic transformations.
Table 1: Enantioselective PTC α-Benzylation of Alkyl Tert-butyl α-Methylmalonates
| Entry | Alkyl Group (R) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Methyl | 99 | 98 |
| 2 | Ethyl | 97 | 96 |
| 3 | Propyl | 95 | 95 |
| 4 | Benzyl | 98 | 97 |
This table illustrates representative results for the phase-transfer catalyzed benzylation of various α-alkyl tert-butyl malonates, demonstrating the high efficiency and stereoselectivity of the method.
These methodologies highlight the importance of the tert-butyl ester as a sterically bulky protecting group that influences the stereochemical outcome of alkylation reactions and allows for selective deprotection, a strategy directly applicable to derivatives of this compound.
Strategies for the Incorporation of this compound into Natural Product Synthesis
The incorporation of sterically hindered, non-proteinogenic amino acids like this compound into natural product synthesis provides a powerful tool for introducing conformational constraints and unique structural features. While specific examples detailing the direct incorporation of this compound are specialized, the general strategies for integrating such chiral building blocks are well-established.
One common approach involves using the amino acid as a chiral template or a key fragment in a convergent synthesis. The synthesis of enantiopure non-natural α-amino acids often relies on key intermediates derived from readily available chiral pool amino acids like L-glutamic acid. For example, a protected and selectively reduced derivative of glutamic acid can serve as a chiral aldehyde, which then undergoes reactions like Wittig olefination to build the carbon skeleton of more complex amino acids. A similar strategy could be envisioned where this compound is elaborated into a more complex fragment before being coupled with other parts of the target natural product.
In the context of total biosynthesis, nature itself provides strategies for creating complex molecules from a core set of simple building blocks, including amino acids. Chemists often adapt this logic, using protected amino acids as foundational units. The tert-butyl group and the quaternary stereocenter of this compound make it an attractive candidate for syntheses where control over steric environment and resistance to racemization are critical.
Development of Chiral Ligands and Catalysts Derived from this compound Frameworks
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The rigid and well-defined three-dimensional structure of chiral amino acids makes them excellent scaffolds for designing such ligands. Frameworks derived from this compound can be used to create a specific chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction.
While ligands directly synthesized from this compound are a niche area, the principles are demonstrated by structurally similar chiral ligands. For example, N-(tert-butyl)-N-methylanilines, which possess C(aryl)-N(amine) bond axial chirality, have been successfully used as ligands in palladium-catalyzed asymmetric reactions. The bulky tert-butyl group is crucial for restricting bond rotation, thereby stabilizing the axial chirality and creating a well-defined chiral pocket.
The design of such ligands often involves modular approaches, where the core chiral scaffold (in this case, derived from an amino acid) is modified with coordinating groups (e.g., phosphines, amines) that can bind to a transition metal. The steric and electronic properties of the ligand can be fine-tuned by altering the substituents on the amino acid backbone.
Role in Asymmetric Allylic Alkylation Reactions
Asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction widely used in organic synthesis. The stereochemical outcome of this reaction is highly dependent on the chiral ligand coordinated to the metal catalyst, typically palladium.
Chiral ligands derived from frameworks analogous to this compound have proven effective in this context. For instance, optically pure N-(tert-butyl)-N-methylaniline derivatives have been employed as ligands in the palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonates, achieving high enantioselectivities (up to 95% ee).
In a typical palladium-catalyzed AAA reaction, the mechanism involves the formation of a π-allyl palladium intermediate. The chiral ligand controls the facial selectivity of the nucleophilic attack on this intermediate. The steric bulk of the tert-butyl group plays a critical role by influencing the conformation of the metal-ligand complex and creating a steric bias that directs the incoming nucleophile to one face of the allyl moiety, leading to the preferential formation of one enantiomer of the product. The success of these related ligands underscores the potential of ligands derived directly from this compound to serve as effective controllers of stereochemistry in AAA and other transition-metal-catalyzed reactions.
Functionalization of the Tert-butyl Moiety in Strategic Synthetic Planning
Historically, the tert-butyl group has been regarded as a robust, sterically bulky, and chemically inert motif, primarily used to enforce conformational rigidity or to act as a protecting group. The high bond dissociation energy of its primary C-H bonds (~100 kcal mol⁻¹) makes them exceptionally resistant to chemical modification. However, recent advances have challenged this paradigm, uncovering methods to catalytically functionalize these unactivated C-H bonds, thereby transforming the tert-butyl group from a passive steric element into a versatile functional group handle.
A significant breakthrough in this area is the non-directed catalytic hydroxylation of sterically congested primary C-H bonds within a tert-butyl group. This transformation is achieved using a highly electrophilic manganese catalyst, [Mn(CF3bpeb)(OTf)₂], in conjunction with hydrogen peroxide as the oxidant. The reaction is performed in nonafluoro-tert-butyl alcohol (NFTBA), a strong hydrogen-bond donor solvent that facilitates the generation of a powerful manganese-oxo species capable of overcoming the high activation barrier for C-H oxidation.
This methodology allows for the site-selective conversion of a methyl group on the tert-butyl moiety into a primary alcohol. This novel disconnection approach enables chemists to carry the robust tert-butyl group through multiple synthetic steps and then, at a late stage, reveal a hydroxyl group for further elaboration, such as the introduction of new fragments or modification of solubility profiles.
Table 2: Manganese-Catalyzed Hydroxylation of Tert-butyl C-H Bonds
| Parameter | Description |
| Catalyst | Highly electrophilic manganese complex, e.g., [Mn(CF3bpeb)(OTf)₂] |
| Oxidant | Hydrogen Peroxide (H₂O₂) |
| Solvent | Nonafluoro-tert-butyl alcohol (NFTBA) |
| Transformation | R-C(CH₃)₃ → R-C(CH₃)₂(CH₂OH) |
| Significance | Converts an inert alkyl group into a functional primary alcohol |
This table summarizes the key components and significance of the catalytic system developed for the functionalization of the tert-butyl group.
This strategic functionalization dramatically increases the synthetic utility of molecules containing a tert-butyl group, including this compound, by allowing what was once a terminal, unreactive moiety to become a point of diversification in complex molecule synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for introducing tert-butyl groups into alpha-methylalanine derivatives?
- Methodological Answer : The tert-butyl group is typically introduced via tert-butoxycarbonyl (Boc) protection. This involves reacting alpha-methylalanine with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (e.g., aqueous sodium hydroxide) to form the Boc-protected derivative. Post-reaction, purification via column chromatography or recrystallization ensures high purity . For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed, with reaction progress monitored by TLC or HPLC.
Q. Which analytical techniques are most reliable for verifying the structural integrity of tert-butyl alpha-methylalanine?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry, with tert-butyl protons appearing as a singlet (~1.2–1.4 ppm) and methyl groups in alpha-methylalanine resolved as distinct peaks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% recommended for research-grade compounds) .
Q. What safety protocols are critical when handling tert-butyl-protected amino acids in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture and heat .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid ignition sources due to potential peroxide formation in aged samples .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data on tert-butyl group conformations?
- Methodological Answer :
- Dynamic NMR Analysis : Conduct variable-temperature NMR to study tert-butyl group rotation barriers. For example, low-temperature NMR can freeze conformational changes, revealing axial/equatorial preferences .
- DFT Calculations : Include explicit solvent models (e.g., water or DMSO) in density functional theory (DFT) simulations to account for solvation effects, which significantly influence tert-butyl positioning in solution .
Q. What experimental strategies mitigate challenges in crystallizing this compound derivatives?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to reduce polarity and enhance crystallinity.
- Seeding : Introduce pre-formed crystals to induce nucleation.
- X-ray Crystallography with Disorder Modeling : For dynamic tert-butyl groups, refine crystal structures using anisotropic displacement parameters to account for rotational disorder .
Q. How does the tert-butyl group influence the solubility and reactivity of alpha-methylalanine in peptide synthesis?
- Methodological Answer :
- Solubility Testing : Compare logP values of protected vs. unprotected derivatives in polar (e.g., DMF) and nonpolar (e.g., toluene) solvents. Tert-butyl groups increase hydrophobicity, complicating aqueous reactions but enhancing organic-phase compatibility .
- Reactivity Profiling : Use kinetic studies (e.g., UV-Vis monitoring) to assess steric hindrance effects during coupling reactions. Boc-deprotection with trifluoroacetic acid (TFA) requires precise stoichiometry to avoid side reactions .
Q. What approaches are recommended for assessing toxicity when limited ecotoxicological data exist for this compound?
- Methodological Answer :
- Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl esters) documented in databases like ECOTOX.
- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity. Prioritize compounds with LD > 500 mg/kg (oral, rats) for further study .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar solvents?
- Methodological Answer :
- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade vs. technical-grade DMSO) and temperature (e.g., 25°C ± 0.5°C).
- Quantum Mechanical Calculations : Use COSMO-RS simulations to predict solubility trends and identify outliers due to impurities or polymorphic forms .
Q. What experimental design principles minimize variability in stereochemical outcomes during tert-butyl protection?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
